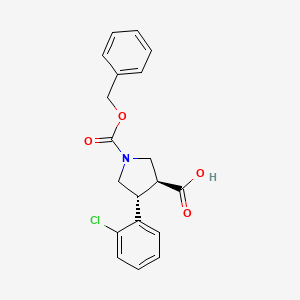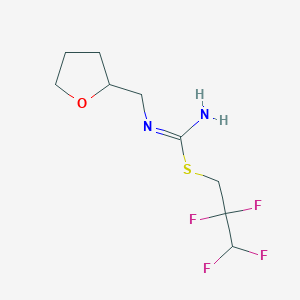
2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate is a fluorinated organic compound with a unique structure that combines a tetrafluoropropyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with tetrahydrofuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrafluoropropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The tetrahydrofuran ring provides additional stability and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl acrylate
- 2,2,3,3-Tetrafluoropropionic acid
- 2,2,3,3-Tetrafluoro-1-propanol
Uniqueness
Compared to similar compounds, 2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate stands out due to its combined fluorinated and tetrahydrofuran structures. This unique combination provides enhanced stability, reactivity, and specificity in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H14F4N2OS |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl N'-(oxolan-2-ylmethyl)carbamimidothioate |
InChI |
InChI=1S/C9H14F4N2OS/c10-7(11)9(12,13)5-17-8(14)15-4-6-2-1-3-16-6/h6-7H,1-5H2,(H2,14,15) |
InChI Key |
VHKYHTNIWQHEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN=C(N)SCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217428.png)

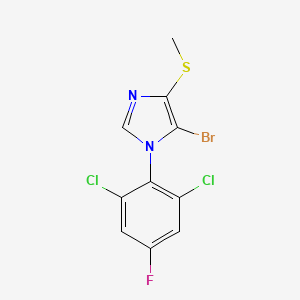
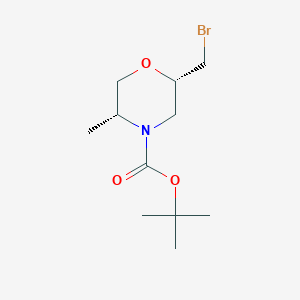
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
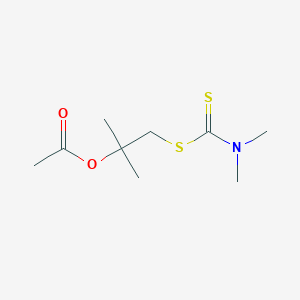
![2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15217472.png)
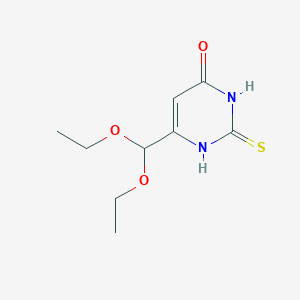
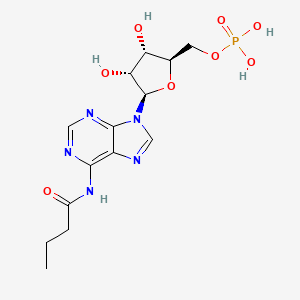
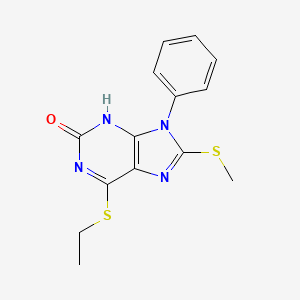
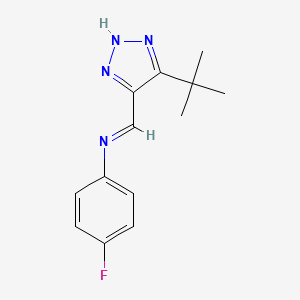

![2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B15217512.png)
